molecular formula C20H13N3O2S B5203225 N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B5203225
M. Wt: 359.4 g/mol
InChI Key: JTGGINGWUNMAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide, also known as PBTZ169, is a novel compound with potential applications in the field of tuberculosis (TB) treatment. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies due to its promising therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it is believed that this compound targets multiple enzymes involved in the synthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and ultimately bacterial death.
Biochemical and Physiological Effects
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a TB drug. In addition, this compound has been found to have good pharmacokinetic properties, including high solubility and bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide is its broad-spectrum activity against different strains of M. tuberculosis. However, one limitation is that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide. One area of focus could be to investigate its potential use in combination therapy with existing TB drugs to enhance treatment efficacy. Another area of research could be to explore the mechanism of action of this compound in more detail to better understand its antimicrobial properties. Finally, further studies are needed to determine the safety and efficacy of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide in humans, which could pave the way for its development as a new TB drug.

Synthesis Methods

The synthesis of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide involves a multistep process that includes the condensation of 2-aminothiophenol with 2-chloronicotinoyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzoic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of TB. This compound has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for causing TB. In addition, N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide has been found to be active against dormant bacteria, which are often responsible for TB relapse.

properties

IUPAC Name

N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c1-12-6-8-13(9-7-12)18(24)22-15-10-14(11-21)20-23(19(15)25)16-4-2-3-5-17(16)26-20/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGINGWUNMAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.